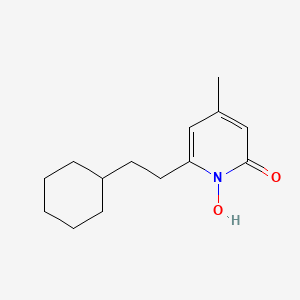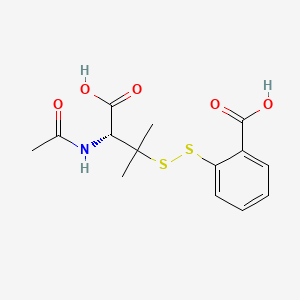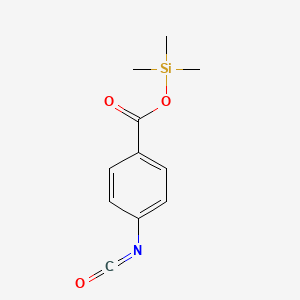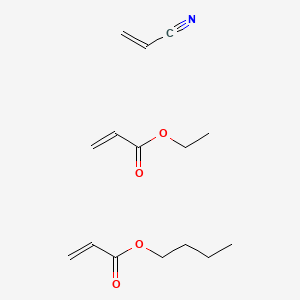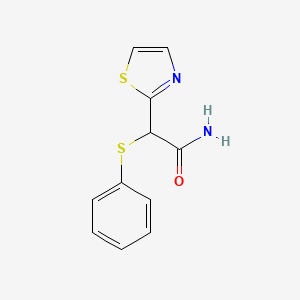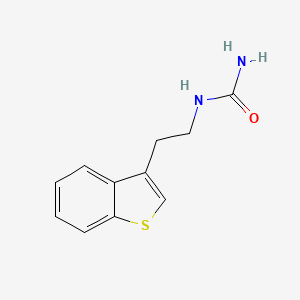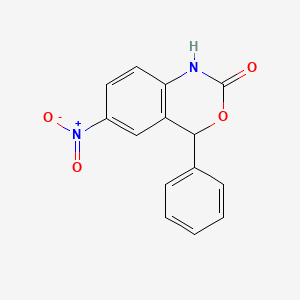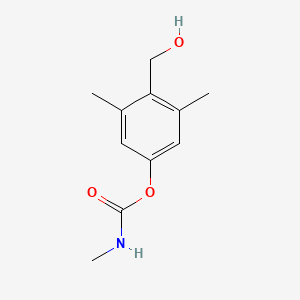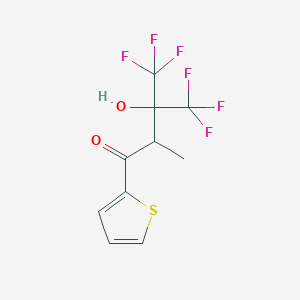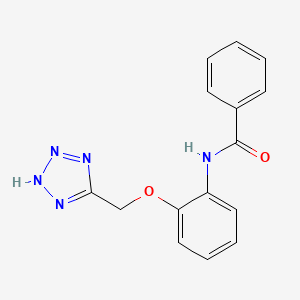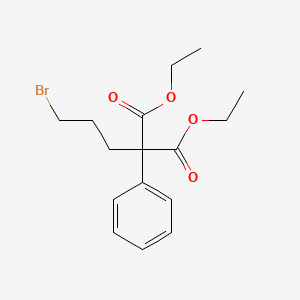![molecular formula C6H10OS2 B14688950 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane CAS No. 35538-61-5](/img/structure/B14688950.png)
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of oxygen and sulfur atoms within its structure. This compound is notable for its unique double-chair conformation, which is influenced by lone pair repulsions . The bicyclo[3.3.1]nonane framework is prevalent in many biologically active natural products, making it a subject of interest in various fields of research .
Méthodes De Préparation
The synthesis of 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane involves several routes. One common method includes the reaction of appropriate precursors under specific conditions to form the bicyclic structure. The synthetic routes often involve the use of organometallics and nanoconjugates for catalytic and biological applications . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane has a wide range of scientific research applications:
Chemistry: It is used in asymmetric catalysis and as a precursor for more complex synthetic targets.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the development of ion receptors, metallocycles, and molecular tweezers.
Mécanisme D'action
The mechanism of action of 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Oxabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different heteroatoms.
9-Thiabicyclo[3.3.1]nonane: Another related compound with sulfur atoms in its structure.
3,7-Diazabicyclo[3.3.1]nonane: This compound contains nitrogen atoms and is used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
35538-61-5 |
|---|---|
Formule moléculaire |
C6H10OS2 |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
3-oxa-7,9-dithiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10OS2/c1-5-3-8-4-6(9-5)2-7-1/h5-6H,1-4H2 |
Clé InChI |
BCNAHBKYKLGMCI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CSCC(S2)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




